N-[2-(difluoromethoxy)-4-fluorophenyl]-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide
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Overview
Description
N-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL]-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound characterized by the presence of difluoromethoxy, fluorophenyl, morpholinocarbonyl, and pyrazole groups
Preparation Methods
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups. Common reagents and conditions used in these reactions include metal-based catalysts, radical initiators, and specific solvents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL]-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL]-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The difluoromethoxy moiety, for example, can enhance binding affinity to protein targets through weak hydrogen-bonding interactions . The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
N-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL]-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as those containing trifluoromethyl or methoxy groups. While trifluoromethyl groups are more commonly used, the difluoromethoxy group offers unique properties, including different lipophilicity and hydrogen-bonding capabilities . Similar compounds include:
- Trifluoromethylated pyrazoles
- Methoxylated phenyl derivatives
- Morpholinocarbonyl-substituted compounds .
Properties
Molecular Formula |
C17H17F3N4O4 |
---|---|
Molecular Weight |
398.34 g/mol |
IUPAC Name |
N-[2-(difluoromethoxy)-4-fluorophenyl]-2-methyl-5-(morpholine-4-carbonyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H17F3N4O4/c1-23-13(9-12(22-23)16(26)24-4-6-27-7-5-24)15(25)21-11-3-2-10(18)8-14(11)28-17(19)20/h2-3,8-9,17H,4-7H2,1H3,(H,21,25) |
InChI Key |
HWPYWUZHIYQUJN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N2CCOCC2)C(=O)NC3=C(C=C(C=C3)F)OC(F)F |
Origin of Product |
United States |
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